Mephobarbital belonged to a class of drugs called barbiturates, which were once the mainstay of epilepsy treatment. Researchers used PMB to study the mechanisms of action of anticonvulsant medications (). By observing the effects of PMB on seizure activity in animal models, scientists gained insights into how these drugs stabilized neuronal activity and prevented seizures.
Despite its limitations as a therapeutic agent, PMB's well-defined effects on the nervous system make it a valuable tool in certain research areas. Here are two contemporary applications:
Researchers use PMB to induce a state of controlled neuronal depression in animal models. This allows them to study the mechanisms of neurodegenerative diseases and potential neuroprotective agents ().
PMB acts by enhancing the effects of a brain chemical called gamma-aminobutyric acid (GABA). GABA is the major inhibitory neurotransmitter in the central nervous system. Studies using PMB can help researchers understand the role of GABA signaling in various physiological processes and neurological disorders ().
Phenylmethylbarbituric acid, commonly known as heptobarbital, is a derivative of barbituric acid. Its chemical formula is C₁₁H₁₀N₂O₃, and it features a phenylmethyl group attached to the barbituric acid structure. This compound is classified as a barbiturate and has been utilized primarily for its sedative and hypnotic properties. It is important to note that heptobarbital has often been confused with other similar compounds, particularly methylphenobarbital, due to their structural similarities .
These reactions are essential for understanding its chemical behavior and potential transformations in biological systems .
Heptobarbital exhibits significant biological activity, primarily as a central nervous system depressant. It functions by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain. This action results in sedative and hypnotic effects, making it useful in medical applications such as:
The synthesis of phenylmethylbarbituric acid can be achieved through several methods:
These methods highlight the versatility and adaptability of synthetic approaches in organic chemistry .
Phenylmethylbarbituric acid has several applications, primarily in the medical field:
Interaction studies involving phenylmethylbarbituric acid focus on its pharmacokinetics and pharmacodynamics:
Research continues to explore these interactions to better predict clinical outcomes when used alongside other medications .
Phenylmethylbarbituric acid shares structural similarities with several other compounds within the barbiturate class. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methylphenobarbital | C₁₁H₁₃N₂O₃ | Contains a methyl group instead of hydrogen on the phenyl ring; used for similar sedative effects. |
Pentobarbital | C₁₁H₁₅N₂O₃ | Shorter duration of action; widely used in euthanasia protocols and as an anesthetic. |
Phenobarbital | C₁₂H₁₄N₂O₃ | Longer half-life; commonly used in epilepsy treatment; differs by having an additional ethyl group. |
These compounds illustrate the diversity within the barbiturate class while highlighting the unique properties and applications of phenylmethylbarbituric acid .
Phenylmethylbarbituric acid possesses the molecular formula C11H10N2O3, representing a composition of eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms [1] [2]. The compound exhibits a molecular weight of 218.21 grams per mole, as confirmed through multiple analytical determinations [2] [4]. The exact mass has been determined to be 218.06914219 daltons, with an identical monoisotopic mass value [2]. These fundamental molecular parameters establish phenylmethylbarbituric acid as a medium-sized organic molecule within the barbituric acid family [3] [7].
The elemental composition analysis reveals a percent composition of carbon at 60.55%, hydrogen at 4.62%, nitrogen at 12.84%, and oxygen at 22.00% [7]. This distribution reflects the significant aromatic character contributed by the phenyl substituent and the polar nature of the pyrimidinetrione core structure [1] [2]. The compound's heavy atom count totals sixteen atoms, excluding hydrogen, which contributes to its molecular complexity index of 325 as calculated through computational methods [2].
Table 1: Fundamental Molecular Properties of Phenylmethylbarbituric Acid
Property | Value | Reference |
---|---|---|
Molecular Formula | C11H10N2O3 | [1] [2] |
Molecular Weight | 218.21 g/mol | [2] [4] |
Exact Mass | 218.06914219 Da | [2] |
Monoisotopic Mass | 218.06914219 Da | [2] |
Heavy Atom Count | 16 | [2] |
Formal Charge | 0 | [2] |
Complexity Index | 325 | [2] |
The pyrimidinetrione framework of phenylmethylbarbituric acid consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with three carbonyl groups located at positions 2, 4, and 6 [1] [3]. This core structure is systematically named as 2,4,6(1H,3H,5H)-pyrimidinetrione, indicating the presence of three ketone functionalities within the dihydropyrimidine ring system [2] [4]. The framework exhibits the characteristic barbituric acid scaffold, where the carbon atom at position 5 serves as the substitution site for both the methyl and phenyl groups [1] [2].
The pyrimidinetrione ring adopts a planar or near-planar conformation in most barbituric acid derivatives, though slight deviations from planarity can occur depending on substituent effects and crystal packing forces [18] [22]. In phenylmethylbarbituric acid, the presence of bulky substituents at the C5 position may induce subtle conformational changes in the ring geometry [13] [22]. The three carbonyl groups within the framework participate extensively in hydrogen bonding networks, both intramolecularly and intermolecularly [18] [22].
The electronic structure of the pyrimidinetrione framework exhibits significant resonance stabilization through delocalization of electron density across the nitrogen atoms and carbonyl groups [31] [34]. This delocalization contributes to the aromatic character of the heterocyclic system and influences the chemical reactivity patterns observed in barbituric acid derivatives [31] [34]. The framework's ability to exist in multiple tautomeric forms further enhances its structural complexity and chemical behavior [31].
The molecular geometry of phenylmethylbarbituric acid is characterized by specific bond angles that reflect the hybridization states of the constituent atoms and the steric interactions between substituents [22] [24]. The pyrimidinetrione ring exhibits bond angles that deviate slightly from ideal trigonal planar geometry due to the presence of the bulky phenyl and methyl substituents at the C5 position [22] [24]. Analysis of related barbituric acid structures indicates that C-N bond lengths within the ring typically range between 1.32-1.35 Ångströms, representing values intermediate between single and double bond character [22] [36].
The C5 carbon atom, bearing both the methyl and phenyl substituents, adopts a tetrahedral geometry with bond angles approaching 109.5 degrees [22] [24]. However, the presence of the aromatic phenyl group and the electron-withdrawing effects of the adjacent carbonyl groups can cause measurable deviations from ideal tetrahedral angles [22] [24]. The C-C bond connecting the phenyl ring to the C5 position exhibits a length typical of aromatic carbon-aliphatic carbon bonds, approximately 1.50-1.52 Ångströms [22] [24].
Within the phenyl substituent, the aromatic ring maintains typical benzene geometry with C-C bond lengths of approximately 1.39 Ångströms and internal bond angles of 120 degrees [22]. The orientation of the phenyl ring relative to the pyrimidinetrione plane can vary depending on crystal packing forces and intermolecular interactions [13] [22]. Computational studies on similar barbituric acid derivatives suggest that the dihedral angle between the pyrimidinetrione plane and the phenyl ring plane typically ranges from 60 to 90 degrees to minimize steric hindrance [22] [24].
X-ray crystallographic analysis of phenylmethylbarbituric acid has provided detailed structural information through single crystal diffraction studies [2]. The crystallographic data reveals specific arrangements of molecules within the crystal lattice and confirms the molecular geometry determined through other analytical methods [2] [21]. The crystal structure exhibits characteristic hydrogen bonding patterns typical of barbituric acid derivatives, with N-H···O═C interactions forming the primary intermolecular connections [18] [22].
The crystal packing demonstrates the formation of hydrogen-bonded chains or layers, where each molecule participates in multiple hydrogen bonding interactions with neighboring molecules [18] [22]. These hydrogen bonding networks contribute significantly to the crystal stability and influence the physical properties of the solid material [18] [22]. The carbonyl oxygen atoms serve as hydrogen bond acceptors, while the N-H groups function as hydrogen bond donors in the crystal structure [18] [22].
Thermal ellipsoid representations from X-ray crystallographic studies indicate the atomic displacement parameters and provide insights into the molecular motion within the crystal lattice [20] [22]. The crystallographic data typically includes unit cell parameters, space group symmetry, and atomic coordinates that define the precise three-dimensional arrangement of atoms within the crystal structure [20] [21]. Resolution of the crystal structure extends to atomic detail, allowing for accurate determination of bond lengths, bond angles, and torsion angles [20] [21].
The Cambridge Crystallographic Data Centre documentation includes comprehensive structural data that has been validated and curated according to established crystallographic standards [38] [39]. The database entry contains atomic coordinates, unit cell parameters, space group information, and refinement statistics that characterize the quality and reliability of the structural determination [38] [39]. This documentation serves as an authoritative source for researchers requiring precise structural data for computational studies, pharmaceutical development, or materials science applications [38] [40].
Access to the crystallographic data through the Cambridge Crystallographic Data Centre enables detailed analysis of molecular conformations, intermolecular interactions, and crystal packing arrangements [38] [39]. The database provides tools for visualizing the crystal structure in three dimensions and for performing comparative analyses with related chemical structures [38] [41]. The standardized format of the crystallographic data ensures compatibility with various computational chemistry software packages and crystallographic analysis programs [38] [42].
Phenylmethylbarbituric acid exhibits achiral characteristics, containing no stereogenic centers within its molecular structure [1]. The compound demonstrates no optical activity, as confirmed through polarimetric measurements and stereochemical analysis [1]. The absence of defined stereocenters results in a single, unique molecular structure without the possibility of enantiomeric forms [1] [2]. This stereochemical simplicity distinguishes phenylmethylbarbituric acid from many other pharmaceutical compounds that exhibit chirality and require consideration of stereoisomeric effects [1].
The molecular structure contains zero E/Z centers, indicating that no geometric isomerism is possible around double bonds within the compound [1]. The defined atom stereocenter count and undefined atom stereocenter count both equal zero, confirming the absence of any tetrahedral carbon atoms that could give rise to stereoisomerism [2]. Similarly, the defined bond stereocenter count and undefined bond stereocenter count are both zero, indicating no stereochemical complexity arising from restricted rotation around bonds [2].
The achiral nature of phenylmethylbarbituric acid simplifies its analytical characterization and eliminates concerns regarding stereoisomeric purity in synthetic preparations [1]. The compound's symmetry properties contribute to its predictable behavior in crystal packing and intermolecular interactions [1] [18]. The absence of stereochemical complexity also facilitates computational modeling studies and structure-activity relationship analyses for related barbituric acid derivatives [1] [2].
Table 2: Stereochemical Properties of Phenylmethylbarbituric Acid
Property | Value | Source |
---|---|---|
Stereochemistry | ACHIRAL | [1] |
Optical Activity | NONE | [1] |
Defined Stereocenters | 0/0 | [1] |
E/Z Centers | 0 | [1] |
Undefined Atom Stereocenter Count | 0 | [2] |
Defined Bond Stereocenter Count | 0 | [2] |
Undefined Bond Stereocenter Count | 0 | [2] |
The chemical bonding in phenylmethylbarbituric acid involves a complex network of covalent bonds with varying degrees of ionic character and electron delocalization [31] [34]. The pyrimidinetrione framework exhibits significant resonance stabilization through the delocalization of π-electrons across the nitrogen atoms and carbonyl groups [31] [34]. This electron delocalization results in C-N bond lengths that are intermediate between single and double bond values, typically ranging from 1.32 to 1.35 Ångströms [22] [36].
The carbonyl groups within the pyrimidinetrione ring possess partial double bond character due to resonance effects, leading to restricted rotation around the C-N bonds adjacent to these functional groups [31] [34]. The electron-withdrawing nature of the carbonyl groups influences the electron density distribution throughout the molecular framework, affecting both the chemical reactivity and the physical properties of the compound [31] [34]. The nitrogen atoms in the ring system exhibit sp2 hybridization, contributing to the planar geometry of the heterocyclic core [31].
The phenyl substituent attached to the C5 position maintains its aromatic character through a delocalized π-electron system extending across the six-membered benzene ring [34]. The electronic interaction between the phenyl ring and the pyrimidinetrione framework occurs primarily through inductive and weak resonance effects [34]. The methyl group at the C5 position provides electron density through hyperconjugation and inductive donation, subtly influencing the overall electronic distribution within the molecule [34].
Irritant